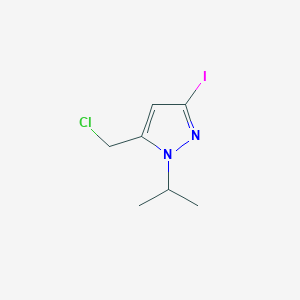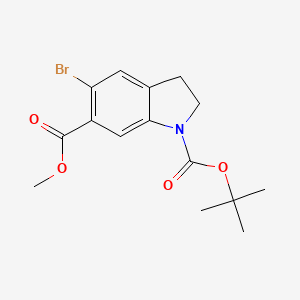
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” is a chemical compound with the CAS Number: 1788044-06-3 . It has a molecular weight of 356.22 and its IUPAC name is 1-(tert-butyl) 6-methyl 5-bromoindoline-1,6-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.22 . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Preparation and Reaction Studies
- Diels-Alder Reactions and Protective Strategies : The compound has been referenced in studies exploring Diels-Alder reactions and the strategic use of protective groups in organic synthesis. For example, tert-butyl substituted compounds have been utilized for their protective qualities in complex organic reactions, highlighting their importance in the synthesis of heterocyclic compounds and the rearrangement reactions involving halogen compounds (Padwa, Brodney, & Lynch, 2003).
Synthesis of Novel Compounds
- Unnatural Amino Acid Derivatives through Click Chemistry : The synthesis of triazolylalanine analogues demonstrates the utility of tert-butyl and bromoindoline derivatives in the development of novel amino acid derivatives. These methodologies are crucial for expanding the toolkit available for drug discovery and materials science (Patil & Luzzio, 2017).
Catalysis and Enzymatic Activity Studies
- Catalytic and Enzymatic Applications : Research has shown that manganese(II) complexes containing tert-butyl and bromoindoline derivatives can catalyze the oxidation of specific substrates, demonstrating the potential of these compounds in mimicking enzymatic activities like catechol oxidase and phenoxazinone synthase (Kaizer et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .
Wirkmechanismus
Target of Action
The primary targets of “1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other indoline derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its pharmacokinetic profile would be crucial in determining its bioavailability and therapeutic potential .
Action Environment
The action, efficacy, and stability of “1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions might affect the compound’s stability or interaction with its targets .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 6-O-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMIPSFOUKYMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


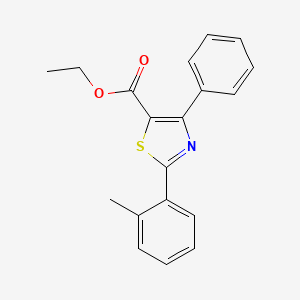
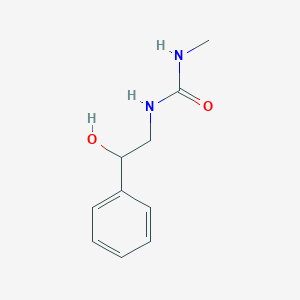
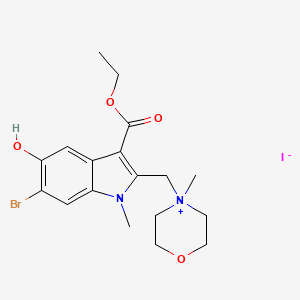
![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)

![(2R,3R,4R,5S,6S)-6-[[(3R,4As,6aS,6bR,8aR,12aR,14aS,14bS)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B2837540.png)
![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
